molecular formula C32H25N3Na2O9S3 B1668970 Aniline Blue CAS No. 28631-66-5

Aniline Blue

Cat. No. B1668970
CAS RN: 28631-66-5
M. Wt: 737.7 g/mol
InChI Key: JOMYTEXBPBTBOK-VOAIEOAJSA-L
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Description

Aniline Blue, also known as diphenylamine blue, China blue, or Soluble blue, is a mixture of methyl blue and water blue . It is a soluble dye used as a biological dye, appearing a yellow-green color after excitation with violet light . It is used to stain collagen, reveal callose structures in plant tissues, and in other connective tissue stains .


Synthesis Analysis

Aniline Blue is produced by successive phenylation and sulfonation of basic fuchsine . It consists of sulfonation products of variable mixtures of phenylated rosaniline and pararosaniline .


Molecular Structure Analysis

The molecular formula of Aniline Blue is C32H25N3Na2O9S3 . Its average mass is 737.730 Da and its monoisotopic mass is 737.054810 Da .


Chemical Reactions Analysis

Aniline compounds are generally derived from benzene, toluene, and xylenes (BTX) — petrochemicals available at low cost in bulk quantities . These building blocks contain a benzene ring in which a carbon–hydrogen (C–H) bond can be replaced with a carbon–nitrogen (C–N) bond without disrupting the aromatic system, thus producing the nitrogenated aromatic framework of an aniline .


Physical And Chemical Properties Analysis

Aniline Blue has a pH indicator range of 10.0 (blue) to 13.0 (orange) . It is a polar compound and has a boiling point of about 184°C and a melting point of about -6°C .

Scientific Research Applications

Environmental Applications

  • Adsorption for Dye Removal

    Aniline Blue can be removed from aqueous solutions using various adsorbents like peanut shell and waxy rice processing waste. Studies have focused on the adsorption dynamics under different conditions like pH, temperature, and adsorbent concentration, showing the efficiency of adsorption in dye removal (Thakur & Qanungo, 2020).

  • Biodegradation by Microorganisms

    Microorganisms such as Lysinibacillus fusiformis have been identified for their ability to degrade Aniline Blue, significantly reducing its concentration in laboratory tests and natural sewage treatments. This demonstrates the potential of biological methods for dye degradation in environmental applications (Li et al., 2018).

Microbiological Applications

  • Sperm Sample Evaluation: Aniline Blue staining techniques have been used to evaluate sperm chromatin condensation and the degree of protamination in spermatozoa. This is particularly relevant in the assessment of male fertility and in reproductive medicine (Qujeq, 2016).

Material Science Applications

  • Photocatalytic Degradation in Nanocomposites

    Aniline Blue has been used in studies involving cobalt ferrite/graphitic carbon nitride/bentonite nanocomposites for photocatalytic degradation under solar irradiation. This highlights its utility in the development of efficient materials for environmental remediation (Dg, Kc & Ss, 2021).

  • Electro-Optic Devices

    Studies have examined the use of Aniline Blue in the development of organic/inorganic hybrid electro-optic devices. These applications demonstrate its potential in the field of photodiodes, photodetectors, and carrier storage devices (Kaçuş et al., 2021).

Safety And Hazards

Contact with Aniline Blue may cause irritation . It is toxic by ingestion, causing hemoglobinemia .

Future Directions

Aniline Blue staining has been used for confocal microscopy and 3D imaging of normal and perturbed cellular phenotypes in mature Arabidopsis embryos . It has also been used in the photocatalytic degradation of Aniline Blue .

properties

IUPAC Name

disodium;2-amino-3-methyl-5-[[4-(4-sulfonatoanilino)phenyl]-[4-(4-sulfophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H27N3O9S3.2Na/c1-20-18-23(19-30(32(20)33)47(42,43)44)31(21-2-6-24(7-3-21)34-26-10-14-28(15-11-26)45(36,37)38)22-4-8-25(9-5-22)35-27-12-16-29(17-13-27)46(39,40)41;;/h2-19,34H,33H2,1H3,(H,36,37,38)(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSXWYQMOYSSKB-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)S(=O)(=O)[O-])C(=C2C=CC(=NC3=CC=C(C=C3)S(=O)(=O)O)C=C2)C4=CC=C(C=C4)NC5=CC=C(C=C5)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H25N3Na2O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

737.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dark reddish-brown or blue crystals; [Carolina Biological Supply MSDS]
Record name C.I. Acid Blue 22
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9568
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
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Product Name

Aniline Blue

CAS RN

28631-66-5
Record name Benzenesulfonic acid, aminomethyl[[4-[(sulfophenyl)amino]phenyl][4-[(sulfophenyl)imino]-2,5-cyclohexadien-1-ylidene]methyl]-, sodium salt (1:2)
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Record name Disodium hydrogen aminomethyl[[4-[(sulphonatophenyl)amino]phenyl][4-[(sulphonatophenyl)imino]cyclohexa-2,5-dien-1-ylidene]methyl]benzenesulphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57,300
Citations
MM Smith, ME McCully - Protoplasma, 1978 - Springer
… aniline blue dyes are heterogeneous and variable. We have isolated and purified the fluorochrome from water soluble aniline blue. This … The fluorescence induced by the aniline blue …
Number of citations: 222 link.springer.com
G Emtiazi, M Satarii, F Mazaherion - Water Research, 2001 - Elsevier
… was the best isolate which could use aniline blue as the only source of nitrogen. This fungus reduced 89% of aniline blue, and ammonia is produced as the result of aniline blue …
Number of citations: 86 www.sciencedirect.com
NA Evans, PA Hoyne, BA Stone - Carbohydrate Polymers, 1984 - Elsevier
… discovered that the sulfonated triarylmethane dye, aniline blue (CI 42755), was apparently a … with the aniline blue fluorochrome is the same as that observed when aniline blue was used …
Number of citations: 126 www.sciencedirect.com
ME Hood, HD Shew - Phytopathology, 1996 - apsnet.org
… author or source (ie, aniline blue, methyl blue, water blue… aniline blue color index (CI) it2755 and CI 42780 (11). The fluorochrome, which comprises a small portion of these aniline blue …
Number of citations: 189 www.apsnet.org
A Terquem, JP Dadoune - The Sperm Cell: Fertilizing Power, Surface …, 1983 - Springer
… Acidic aniline blue is known to strongly stain the chromatin of … of ejaculated human spermatozoa to stain with aniline blue. … to 30 min.) in aqueous aniline blue with 4% acetic acid …
Number of citations: 161 link.springer.com
NA Evans, PA Hoyne - Australian Journal of Chemistry, 1982 - CSIRO Publishing
… This component, known as the aniline blue fluorochrome, has been purified in low yield, by … This paper reports (i) a new purification procedure for the aniline blue fluorochrome, (ii) the …
Number of citations: 63 www.publish.csiro.au
ME Hammadeh, T Zeginiadov, P Rosenbaum… - Archives of …, 2001 - Taylor & Francis
… (control) were examined for chromatin condensation (aniline blue staining), as well as conven… from the infertile patients were unstained by aniline blue (chromatin condensed), 78 ± 19.0…
Number of citations: 161 www.tandfonline.com
BA Stone, NA Evans, I Bonig, AE Clarke - Protoplasma, 1984 - Springer
… Commercial preparations of aniline blue in alkaline solutions … Commercial aniline blue samples contain several … Another problem with the use of commercial aniline blue in detecting …
Number of citations: 169 link.springer.com
JP Dadoune, MJ Mayaux, ML Guihard‐Moscato - Andrologia, 1988 - Wiley Online Library
… are partially of totally stained by acidic aniline blue suggests the persistance of lysinerich proteins … The present work was undertaken to determine whether, after aniline blue staining of …
Number of citations: 197 onlinelibrary.wiley.com
EI Unuabonah, KO Adebowale, FA Dawodu - Journal of Hazardous …, 2008 - Elsevier
… such as Aniline blue water soluble (WS) on Kaolinite and its modified analogues. Aniline blue (WS) is … The release of Aniline blue from these processes into water body has been largely …
Number of citations: 167 www.sciencedirect.com

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